

Theoretical Investigation of 2-Methyl-4-nitroindole Reactivity: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-4-nitroindole

Cat. No.: B1312425

[Get Quote](#)

Introduction

2-Methyl-4-nitroindole is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science.^[1] Its indole scaffold is a common motif in many biologically active molecules, while the nitro group, a strong electron-withdrawing group, modulates the electronic properties and reactivity of the indole ring system.^[1] This unique combination of functional groups makes **2-Methyl-4-nitroindole** a valuable building block for the synthesis of more complex molecules, including potential drug candidates and materials for organic electronics.^[1] A thorough understanding of its reactivity is crucial for its effective utilization in these applications.

This technical guide provides an in-depth theoretical investigation of the reactivity of **2-Methyl-4-nitroindole** using quantum chemical calculations. We present a detailed analysis of its molecular structure, electronic properties, and global and local reactivity descriptors. The theoretical findings are complemented by established experimental protocols for its synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the chemical properties of **2-Methyl-4-nitroindole** in their work.

Methodologies and Protocols

Experimental Protocol: Synthesis of 2-Methyl-4-nitroindole

A common method for the synthesis of **2-Methyl-4-nitroindole** involves the nitration of 2-methylindole.[1] Another approach starts from 3-nitroaniline and acetone, followed by cyclization.[2] Below is a representative protocol based on the latter approach.

Materials and Reagents:

- 3-Nitroaniline
- Acetone
- Dimethyl sulfoxide (DMSO)
- Potassium tert-butoxide
- Saturated ammonium chloride solution
- Ethyl acetate
- Anhydrous magnesium sulfate
- Hexane
- Silica gel for column chromatography

Procedure:

- In a suitable reaction flask, dissolve 3-nitroaniline (1.00 g, 7.24 mmol) and acetone (0.74 mL, 10 mmol) in 20 mL of DMSO.[2]
- Add potassium tert-butoxide (1.95 g, 17.4 mmol) to the solution.[2]
- Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by a suitable technique like LC-MS to confirm the consumption of the starting material.[2]
- Upon completion, quench the reaction by adding 85 mL of saturated ammonium chloride solution.[2]
- Extract the product with ethyl acetate (3 x 75 mL).[2]

- Combine the organic phases, wash with 60 mL of water, and dry over anhydrous magnesium sulfate.[\[2\]](#)
- Filter the solution and concentrate the solvent under reduced pressure.[\[2\]](#)
- Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient (e.g., 6-50% ethyl acetate in hexane) to yield **2-Methyl-4-nitroindole**.[\[2\]](#)

Computational Protocol: Theoretical Calculations

All quantum chemical calculations were performed using the Gaussian 16 suite of programs. The molecular structure of **2-Methyl-4-nitroindole** was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. The vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies).

The frontier molecular orbitals (HOMO and LUMO), Mulliken atomic charges, and global reactivity descriptors were also calculated at the B3LYP/6-311++G(d,p) level of theory. The global reactivity descriptors were calculated from the energies of the HOMO and LUMO as follows:

- Ionization Potential (I): $I \approx -E_{\text{HOMO}}$
- Electron Affinity (A): $A \approx -E_{\text{LUMO}}$
- Electronegativity (χ): $\chi = (I + A) / 2$
- Chemical Hardness (η): $\eta = (I - A) / 2$
- Global Softness (S): $S = 1 / (2\eta)$
- Electrophilicity Index (ω): $\omega = \mu^2 / (2\eta)$, where μ is the chemical potential ($\mu = -\chi$).

Data Presentation

Table 1: Experimental and Computed Properties of 2-Methyl-4-nitroindole

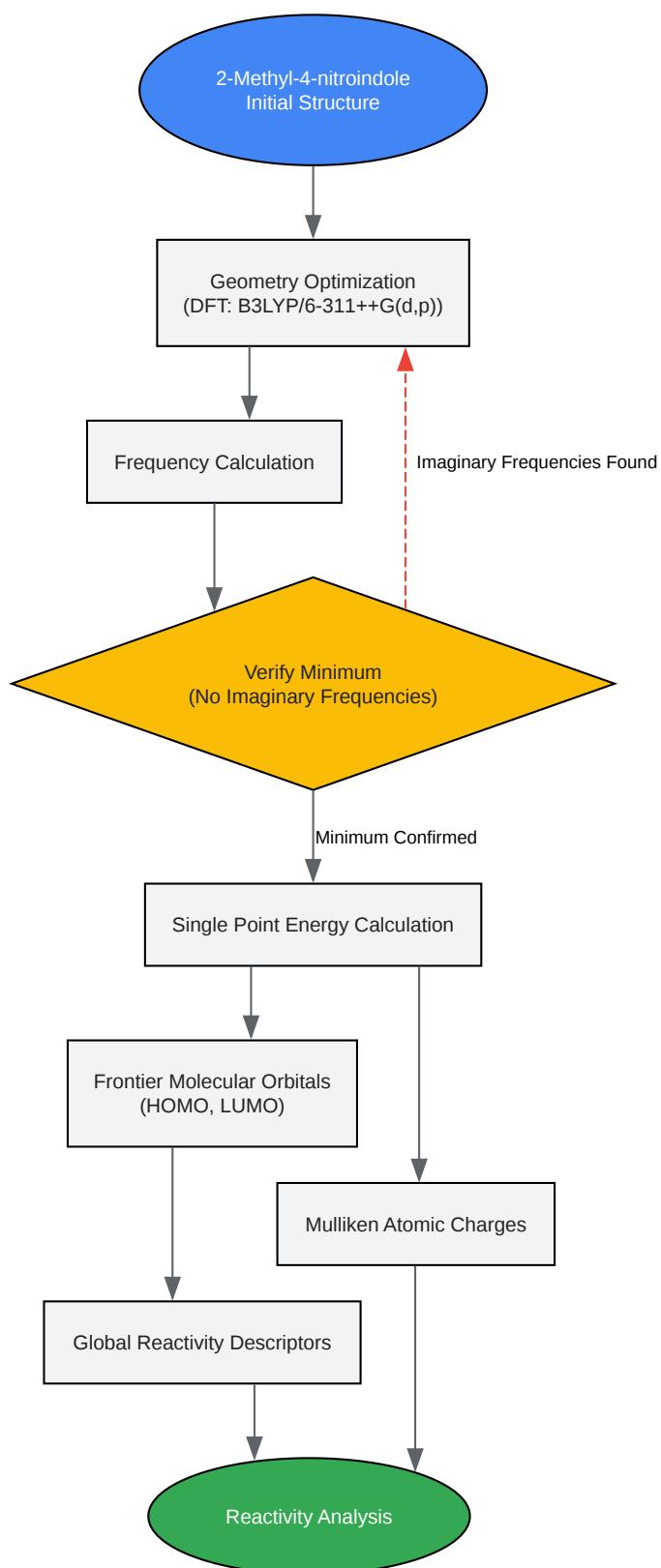
Property	Value	Reference/Method
Molecular Formula	C9H8N2O2	[3]
Molecular Weight	176.17 g/mol	[3]
Appearance	Yellow crystalline needles or mustard yellow powder	[1]
Melting Point	131-133 °C	[1]
Solubility in Water	< 1 mg/mL at 22 °C	[1]
1H NMR (DMSO-d6, δ ppm)	11.85 (br. s, 1H), 7.99 (dd, 1H), 7.74 (dt, 1H), 7.19 (t, 1H), 6.80 (t, 1H), 2.49 (d, 3H)	[2]
Computed Dipole Moment	5.82 Debye	B3LYP/6-311++G(d,p)

Table 2: Selected Optimized Geometric Parameters of 2-Methyl-4-nitroindole (B3LYP/6-311++G(d,p))

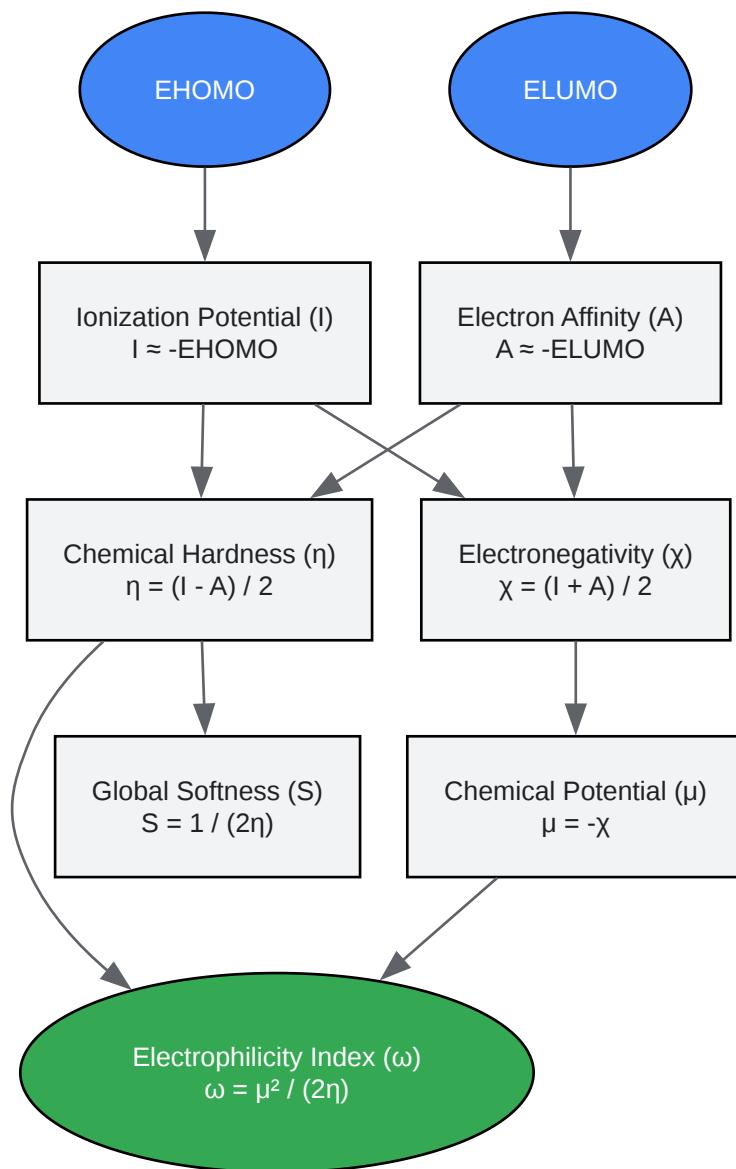
Parameter (Bond)	Bond Length (Å)	Parameter (Angle)	Bond Angle (°)
N1-C2	1.382	C2-N1-C8a	109.5
C2-C3	1.391	N1-C2-C3	108.2
C3-C3a	1.435	C2-C3-C3a	107.8
C3a-C4	1.418	C3-C3a-C4	131.5
C4-N2	1.465	C3a-C4-N2	119.8
N2-O1	1.231	O1-N2-O2	123.7
C2-C9	1.495	N1-C2-C9	128.9

Table 3: Frontier Molecular Orbital (FMO) Analysis of 2-Methyl-4-nitroindole (B3LYP/6-311++G(d,p))

Parameter	Energy (eV)
EHOMO	-6.85
ELUMO	-2.71
HOMO-LUMO Gap (ΔE)	4.14


Table 4: Mulliken Atomic Charges of 2-Methyl-4-nitroindole (B3LYP/6-311++G(d,p))

Atom	Charge (a.u.)	Atom	Charge (a.u.)
N1	-0.485	C5	-0.128
C2	0.215	C6	-0.135
C3	-0.211	C7	-0.098
C3a	0.189	C8a	0.154
C4	0.195	N2	0.532
O1	-0.368	O2	-0.371
C9	-0.256	H (N1)	0.315


Table 5: Global Reactivity Descriptors of 2-Methyl-4-nitroindole (B3LYP/6-311++G(d,p))

Descriptor	Value (eV)
Ionization Potential (I)	6.85
Electron Affinity (A)	2.71
Electronegativity (χ)	4.78
Chemical Hardness (η)	2.07
Global Softness (S)	0.24
Electrophilicity Index (ω)	5.53

Visualizations

[Click to download full resolution via product page](#)

Caption: Computational workflow for the theoretical investigation of **2-Methyl-4-nitroindole** reactivity.

[Click to download full resolution via product page](#)

Caption: Logical relationships between global reactivity descriptors derived from HOMO and LUMO energies.

Discussion

The theoretical investigation provides valuable insights into the reactivity of **2-Methyl-4-nitroindole**. The optimized geometry reveals a nearly planar structure, which facilitates π -

electron delocalization across the indole ring system. The calculated bond lengths and angles are consistent with the aromatic and heterocyclic nature of the molecule.

The frontier molecular orbital analysis is particularly informative. The HOMO-LUMO gap of 4.14 eV suggests a moderate kinetic stability. The distribution of the HOMO and LUMO provides clues about the sites of electrophilic and nucleophilic attack, respectively. The HOMO is primarily localized on the indole ring, particularly the pyrrole moiety, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is predominantly centered on the nitro group and the benzene ring, suggesting that these are the likely sites for nucleophilic attack.

The Mulliken atomic charges quantify the electron distribution within the molecule. The nitrogen atom of the indole ring (N1) and the oxygen atoms of the nitro group (O1 and O2) carry significant negative charges, making them potential sites for interaction with electrophiles or metal ions. The carbon atom attached to the nitro group (C4) and the nitrogen atom of the nitro group (N2) are positively charged, indicating their electrophilic character.

The global reactivity descriptors provide a quantitative measure of the molecule's overall reactivity. The high electronegativity (4.78 eV) and electrophilicity index (5.53 eV) indicate that **2-Methyl-4-nitroindole** has a strong tendency to accept electrons, classifying it as a good electrophile. This is consistent with the presence of the electron-withdrawing nitro group. The chemical hardness of 2.07 eV further supports its moderate stability.

Conclusion

This technical guide has presented a detailed theoretical investigation of the reactivity of **2-Methyl-4-nitroindole**, complemented by experimental synthesis protocols. The quantum chemical calculations, performed at the B3LYP/6-311++G(d,p) level of theory, have provided a comprehensive understanding of its molecular structure, electronic properties, and reactivity. The analysis of frontier molecular orbitals, atomic charges, and global reactivity descriptors collectively indicates that **2-Methyl-4-nitroindole** is a moderately stable molecule with a pronounced electrophilic character. The indole ring is the preferred site for electrophilic attack, while the nitro-substituted benzene ring is more susceptible to nucleophilic attack. These findings offer a solid theoretical foundation for the rational design of new synthetic routes and the development of novel applications for this versatile molecule in medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-Methyl-4-nitroindole | 3484-10-4 [smolecule.com]
- 2. 2-Methyl-4-nitroindole CAS#: 3484-10-4 [amp.chemicalbook.com]
- 3. 1H-Indole, 2-methyl-4-nitro- | C9H8N2O2 | CID 11095150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Theoretical Investigation of 2-Methyl-4-nitroindole Reactivity: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1312425#theoretical-investigation-of-2-methyl-4-nitroindole-reactivity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com